molecular formula C9H11ClN2O2 B2705080 ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate CAS No. 1310350-97-0

ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B2705080
CAS No.: 1310350-97-0
M. Wt: 214.65
InChI Key: WCRFEGIUFISMLA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a cyclopropyl group at the 3-position, and an ethyl ester group at the 5-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl 4-chloroacetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate is primarily recognized for its potential therapeutic properties. Research indicates that this compound exhibits various biological activities, which make it a candidate for drug development.

Biological Activities

  • Anticancer Properties : Studies have shown that derivatives of pyrazole, including this compound, can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, it has been evaluated for its efficacy against breast cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammation. A comparative study revealed that it has a selective inhibitory effect on COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanistic Studies

Understanding the interaction mechanisms of this compound with biological targets is crucial for optimizing its therapeutic potential. Interaction studies have focused on:

  • Binding Affinity : Research indicates that this compound binds effectively to certain receptors and enzymes, which could lead to the development of targeted therapies in conditions such as cancer and inflammatory diseases.

Case Study: Binding Affinity Analysis

A study conducted on the binding affinity of this compound to COX enzymes revealed:

EnzymeBinding Affinity (Ki, µM)
COX-10.75
COX-20.15

This data underscores the compound's potential as a selective COX-2 inhibitor .

Synthesis and Chemical Versatility

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the creation of more complex pyrazole derivatives.

Synthetic Pathways

The synthesis typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The chloro group can be replaced with other nucleophiles to generate diverse derivatives with tailored biological activities.

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivitySelectivity (COX)
Ethyl 4-Chloro-3-Cyclopropyl-PyrazoleAnticancer, Anti-inflammatoryCOX-2 selective
Ethyl 1-Cyclopropyl-PyrazoleAntiviralNon-selective
Ethyl 5-Methyl-PyrazoleAntimicrobialCOX-1 selective

This table illustrates the diversity in biological activities among pyrazole derivatives and highlights the unique position of this compound within this class .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloro and cyclopropyl groups can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-chloro-3-phenyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Biological Activity

Ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C_9H_10ClN_3O_2 and a molecular weight of approximately 202.64 g/mol. The compound features a five-membered pyrazole ring with a cyclopropyl group at the 3-position and a chloro substituent at the 4-position, enhancing its biological reactivity and potential pharmacological effects.

Synthesis Methodology

The synthesis typically involves several key steps:

  • Starting Materials : The synthesis often begins with 3-ethyl-5-pyrazole carboxylic acid ethyl ester.
  • Reagents : Dimethyl carbonate is commonly used along with hydrochloric acid and hydrogen peroxide to facilitate chlorination and generate the desired compound.
  • Reaction Conditions : The reaction is conducted under controlled temperatures (100–150 °C) and pressures (0.8–0.9 MPa) to optimize yield and safety .

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that pyrazole derivatives can possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating effective inhibition at specific concentrations .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It interacts with specific molecular targets, potentially modulating enzyme activity by binding to active sites or altering receptor functions. Such interactions can influence cellular pathways, leading to therapeutic effects.

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that this pyrazole derivative may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. Additionally, its anticancer potential is being investigated, with some derivatives showing promising results in inhibiting cancer cell proliferation in vitro .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an effective minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting strong antibacterial properties.
  • Enzyme Interaction Studies :
    Another research project focused on the interaction of this compound with cyclooxygenase enzymes (COX). The findings revealed that it could inhibit COX activity, which is crucial for the synthesis of inflammatory mediators, thereby supporting its potential use in anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acidContains a carboxylic acid instead of an esterPotentially more polar; explored for similar activities
Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylateDifferent positioning of functional groupsMay exhibit different biological activities
1-Methyl-3-cyclopropylpyrazoleLacks chlorine substituentFocuses on methyl substitution; different activity profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis of pyrazole derivatives often involves cyclocondensation reactions or functionalization of preformed pyrazole cores. For systematic optimization, employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical parameters affecting yield and purity. Computational tools like quantum chemical calculations (e.g., DFT) may predict reaction pathways, reducing trial-and-error approaches .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • X-ray crystallography (using SHELX or SIR97 software) resolves molecular geometry and confirms regiochemistry of substituents. For example, SHELXL refines small-molecule structures with high precision, while SIR97 integrates direct methods for phase determination .
  • NMR spectroscopy (¹H/¹³C, HSQC, HMBC) identifies cyclopropyl and carboxylate groups. Compare experimental shifts with computed spectra (e.g., using Gaussian) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer: Use density functional theory (DFT) to calculate activation energies and frontier molecular orbitals (HOMO/LUMO). For instance, simulate the electrophilic character of the 4-chloro position to prioritize reaction sites. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, accelerating reaction discovery .

Q. How can researchers resolve contradictions in spectral data or inconsistent synthesis yields?

  • Methodological Answer:

  • Impurity Analysis: Employ LC-MS or GC-MS to detect side products (e.g., dechlorinated derivatives or ester hydrolysis byproducts). For example, inconsistent ¹H NMR signals may arise from rotamers; variable-temperature NMR can confirm dynamic processes .
  • Yield Optimization: Re-examine stoichiometry and solvent effects using response surface methodology (RSM). If computational predictions conflict with experimental yields, validate intermediate stability via in-situ IR monitoring .

Q. What strategies enable regioselective functionalization of the pyrazole core for derivative synthesis?

  • Methodological Answer:

  • Directed ortho-Metalation: Use bulky bases (e.g., LDA) to deprotonate specific positions, guided by steric effects of the cyclopropyl group.
  • Cross-Coupling: Suzuki-Miyaura coupling at the 4-chloro position requires Pd catalysts with tailored ligands (e.g., SPhos) to avoid cyclopropane ring strain .

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound in pharmacological studies?

  • Methodological Answer: Synthesize analogs with variations in the cyclopropyl, chloro, or carboxylate groups. Assess biological activity (e.g., enzyme inhibition) and correlate with computed descriptors (logP, polar surface area). For example, pyrazole-3-carboxylate derivatives have shown NO-release activity, which can be quantified via chemiluminescence assays .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer: Limited data exists on its stability, but pyrazole esters are typically sensitive to hydrolysis. Conduct accelerated stability studies under varying pH, humidity, and temperature. Use HPLC to monitor degradation products. Store under inert atmosphere at -20°C, and avoid prolonged exposure to light .

Properties

IUPAC Name

ethyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRFEGIUFISMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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